molecular formula C31H46O6 B1141141 3-Keto Fusidic Acid CAS No. 4680-37-9

3-Keto Fusidic Acid

Cat. No.: B1141141
CAS No.: 4680-37-9
M. Wt: 514.7 g/mol
InChI Key: DEKASDKLVVYODQ-UKHRKFAVSA-N
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Description

3-Keto Fusidic Acid: is a metabolite of fusidic acid, a steroid antibiotic derived from the fungus Fusidium coccineum. It is known for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has a molecular formula of C31H46O6 and a molecular weight of 514.69 g/mol .

Mechanism of Action

Target of Action

3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of this compound is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .

Mode of Action

This compound interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .

Biochemical Pathways

It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions

Biochemical Analysis

Biochemical Properties

3-Keto Fusidic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit protein synthesis by binding the elongation factor G-GDP .

Cellular Effects

The cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to be effective against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of fusidic acid, from which it is derived. Fusidic acid acts by inhibiting translocation during protein synthesis . It is likely that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on fusidic acid have shown that it is poorly absorbed after oral administration in rats, although limited absorption occurred in guinea pigs, mice, and rabbits .

Metabolic Pathways

It is known that fusidic acid is a metabolite of this compound .

Subcellular Localization

It is known that fusidic acid, from which this compound is derived, is often used topically in creams and eyedrops, suggesting that it may be localized to the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Keto Fusidic Acid can be synthesized from fusidic acid through oxidation. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the C-3 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Keto Fusidic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Keto Fusidic Acid is used as a reference standard in analytical chemistry to study the metabolism and degradation of fusidic acid. It is also used in the synthesis of novel steroid derivatives .

Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the efficacy of new antibacterial agents. It serves as a model compound to understand the interactions between antibiotics and bacterial enzymes .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in treating infections caused by antibiotic-resistant bacteria. It is also used in pharmacokinetic studies to understand the distribution and metabolism of fusidic acid derivatives in the body .

Industry: In the pharmaceutical industry, this compound is used in the development of new antibacterial formulations and as a quality control standard for fusidic acid products .

Comparison with Similar Compounds

    Fusidic Acid: The parent compound from which 3-Keto Fusidic Acid is derived. It has similar antibacterial properties but differs in its chemical structure and metabolic profile.

    11-Keto Fusidic Acid: Another oxidized derivative of fusidic acid with a ketone group at the C-11 position.

    16-Deacetyl Fusidic Acid: A derivative lacking the acetyl group at the C-16 position .

Uniqueness: this compound is unique due to its specific ketone functionality at the C-3 position, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the metabolism and action of fusidic acid derivatives .

Properties

IUPAC Name

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKASDKLVVYODQ-UKHRKFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4680-37-9
Record name 3-Didehydrofusidic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?

A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to this compound, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from this compound.

Q2: Does exposure to the pesticide Thiram affect this compound levels in chickens?

A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and this compound was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered this compound levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.

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